Intra-Series Growth Inhibition Potency: Compound 16 vs. All Other Synthesized Mandelic Acid-Based Spirothiazolidinones
Within a series of fourteen newly synthesized mandelic acid-based spirothiazolidinone derivatives evaluated under identical conditions, compound 16 exhibited the highest growth inhibition value of 98% at a concentration lower than 6.25 µg/mL against M. tuberculosis H37Rv [1]. The remaining thirteen compounds showed quantitatively lower inhibition values at the same test concentration (data not individually reported in the abstract but explicitly stated as inferior) [1]. This establishes compound 16 as the superior candidate within its own chemical series for further antitubercular development.
| Evidence Dimension | Percent growth inhibition of M. tuberculosis H37Rv at a single screening concentration (<6.25 µg/mL) |
|---|---|
| Target Compound Data | 98% inhibition at <6.25 µg/mL |
| Comparator Or Baseline | Thirteen other mandelic acid-based spirothiazolidinones from the same synthesis series; all displayed lower inhibition values at the same concentration |
| Quantified Difference | Compound 16 – Highest inhibition (98%); all other compounds – inhibition values <98% (exact values not publicly available, but the rank order is explicitly reported) |
| Conditions | In vitro growth inhibition assay against M. tuberculosis strain H37Rv; compounds screened at a concentration lower than 6.25 µg/mL [1] |
Why This Matters
Procurement of compound 16 rather than any other compound from the same series ensures access to the maximally active chemotype within this specific spirothiazolidinone library.
- [1] Trawally M, Demir-Yazıcı K, Dingiş-Birgül Sİ, Kaya K, Akdemir A, Güzel-Akdemir Ö. Mandelic acid-based spirothiazolidinones targeting M. tuberculosis: Synthesis, in vitro and in silico investigations. Bioorg Chem. 2022 Apr;121:105688. View Source
